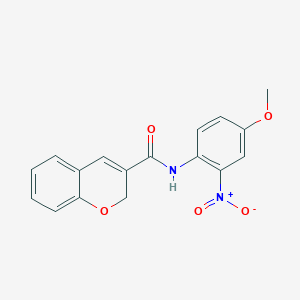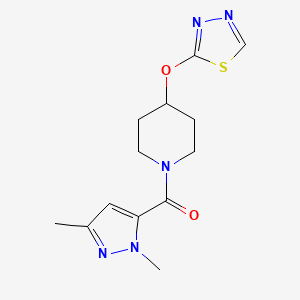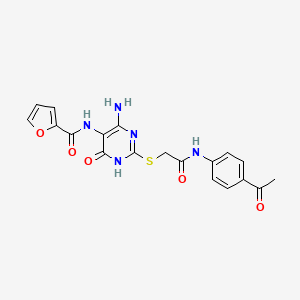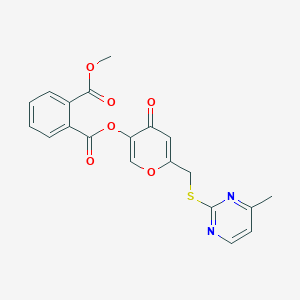![molecular formula C11H19NO3 B2564506 1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one CAS No. 2361658-21-9](/img/structure/B2564506.png)
1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a methoxyethyl group and a methyl group, as well as a prop-2-en-1-one moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the morpholine ring, which is then substituted with a methoxyethyl group and a methyl group.
Reaction Conditions: The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the substitution reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Análisis De Reacciones Químicas
1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide, leading to the formation of new derivatives.
Major Products: The major products formed from these reactions include various substituted morpholine derivatives, ketones, alcohols, and carboxylic acids.
Aplicaciones Científicas De Investigación
1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It may modulate various cellular pathways, including those involved in cell proliferation, apoptosis, and oxidative stress. The exact mechanism of action is still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-[2-(2-Hydroxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one: This compound has a hydroxyethyl group instead of a methoxyethyl group, which may result in different chemical and biological properties.
1-[2-(2-Ethoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one: The presence of an ethoxyethyl group instead of a methoxyethyl group can also influence the compound’s reactivity and applications.
1-[2-(2-Methoxyethyl)-2-ethylmorpholin-4-yl]prop-2-en-1-one: Substituting the methyl group with an ethyl group may lead to variations in the compound’s physical and chemical properties.
Propiedades
IUPAC Name |
1-[2-(2-methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-4-10(13)12-6-8-15-11(2,9-12)5-7-14-3/h4H,1,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNOYEWUHPTJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)C=C)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2564427.png)





![4-[4-(2-naphthylmethyl)piperazino]-1H-indole](/img/structure/B2564438.png)





